Carbamate de tert-butyle (3-cyanopropyle)

Vue d'ensemble

Description

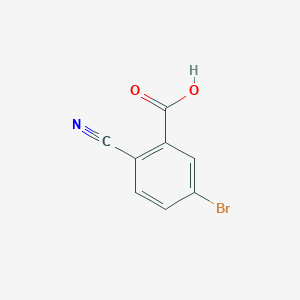

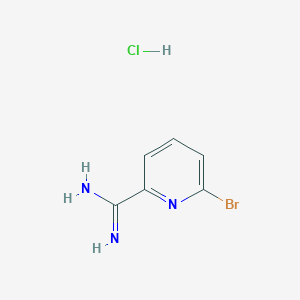

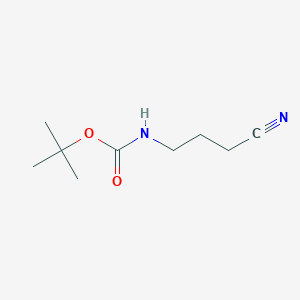

Tert-Butyl (3-cyanopropyl)carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are widely used in various fields, including medicinal chemistry, as they serve as intermediates in the synthesis of a variety of biologically active compounds. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can be useful in protecting the nitrogen during synthetic procedures.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in organic chemistry due to their utility as intermediates. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and these compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl carbamate derivatives from L-Serine through a multi-step process, including esterification, Boc protection, and Corey-Fuchs reaction, has been reported, yielding key intermediates for natural products with cytotoxic activity . The synthesis of tert-butyl carbamate derivatives can also involve asymmetric reactions, such as the iodolactamization and the asymmetric Mannich reaction , to introduce chirality into the molecule.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides . The molecular structure of these compounds can include various functional groups and rings, such as lactone moieties and piperidine rings, as seen in tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. Photochemical ring contraction has been used to transform 2-ethoxypyrrolin-5-ones into tert-butyl N-(1-ethoxycyclopropyl)carbamate, a cyclopropanone derivative . These compounds can also be involved in nucleophilic substitution reactions, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of biologically active compounds like omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include solubility, melting and boiling points, and stability under various conditions. The steric bulk provided by the tert-butyl group can affect the reactivity and solubility of the compound. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also influence the physical properties, as seen in the crystallographic study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester10. Thermal analysis techniques like DSC and TGA are used to study the thermal stability of these compounds10.

Applications De Recherche Scientifique

Synthèse d'anilines N-Boc protégées

“Carbamate de tert-butyle (3-cyanopropyle)” est utilisé dans la synthèse catalysée au palladium d'anilines N-Boc protégées . Les anilines N-Boc protégées sont des intermédiaires importants dans la synthèse de divers produits pharmaceutiques et autres composés organiques.

Synthèse de pyrroles tétrasubstitués

Ce composé a été utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés par des groupes ester ou cétone en position C-3 . Les pyrroles sont une classe de composés organiques largement utilisés dans la synthèse de produits pharmaceutiques, de produits naturels et en science des matériaux.

Mécanisme D'action

Target of Action

Tert-Butyl (3-cyanopropyl)carbamate, also known as tert-butyl N-(3-cyanopropyl)carbamate, is a type of carbamate compound . Carbamates are widely used in bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . .

Mode of Action

Carbamates, in general, are known for their chemical stability and potential to enhance cellular membrane permeability

Result of Action

Carbamates are known for their widespread application in bioactive compounds, suggesting that this compound may have significant molecular and cellular effects

Safety and Hazards

Orientations Futures

Propriétés

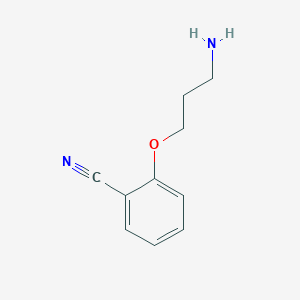

IUPAC Name |

tert-butyl N-(3-cyanopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATNBHAMKDNLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetic acid](/img/structure/B1290363.png)